(S)-Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the condensation of pyrrolidine derivatives with benzyl and ethylcarbamoyl groups. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (S)-Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution: N-substitution reactions can be carried out using alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Major Products:
Oxidation: Quaternary ammonium cations.
Substitution: Substituted pyrroles.
Scientific Research Applications
(S)-Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate: A similar compound with slight variations in the substituents.
2,3,4,5-Tetrasubstituted pyrroles: Compounds with multiple substituents on the pyrrole ring, which exhibit different biological activities.
Uniqueness: (S)-Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of benzyl and ethylcarbamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H20N2O3 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
benzyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-2-16-14(18)13-9-6-10-17(13)15(19)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,16,18)/t13-/m0/s1 |
InChI Key |
ZLWMCCBMPOWJAY-ZDUSSCGKSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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